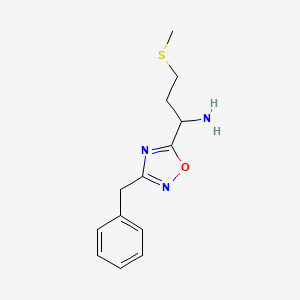
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 280.36 g/mol |
| SMILES | Cc1noc(=N)c1C(CS)CCN |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activities and receptor interactions.
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with oxadiazole structures can influence GPCR signaling pathways. These receptors play critical roles in numerous physiological processes and are common targets for drug development .
- Enzyme Inhibition : The methylsulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi.
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives indicated that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting a mechanism for its anti-inflammatory action .
Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives based on the oxadiazole scaffold. Key findings include:
Propriétés
IUPAC Name |
1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-18-8-7-11(14)13-15-12(16-17-13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRWAGACMDCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














